molecular formula C16H12N6S B6491308 3-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine CAS No. 891107-90-7

3-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine

Cat. No.: B6491308
CAS No.: 891107-90-7
M. Wt: 320.4 g/mol
InChI Key: CZDIANXHNHKCDM-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a (pyridin-3-yl)methylsulfanyl group and at position 6 with a pyridine ring. The structure combines aromatic heterocycles (pyridine and triazolopyridazine) with a thioether linker, conferring unique electronic and steric properties.

Properties

IUPAC Name

6-pyridin-3-yl-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6S/c1-3-12(9-17-7-1)11-23-16-20-19-15-6-5-14(21-22(15)16)13-4-2-8-18-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDIANXHNHKCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Substituent at Position 3
  • BI86881 (CAS 877635-07-9) : Replaces the pyridin-3-ylmethyl group with a 4-chlorophenylmethylsulfanyl moiety. The molecular formula is C₁₇H₁₂ClN₅S, introducing increased lipophilicity (Cl substituent) compared to the target compound. This modification may enhance membrane permeability but reduce solubility .
  • 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-16-6) : Features a pyridin-2-ylmethylsulfanyl group at position 3 and pyridin-4-yl at position 6. The altered pyridine orientation (2- vs. 3-position) could influence π-π stacking or hydrogen-bonding interactions with biological targets .
Substituent at Position 6
  • 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 891099-01-7) : Substitutes the pyridine at position 6 with a furan-2-yl group. The oxygen atom in furan may improve solubility but reduce aromatic stacking interactions compared to pyridine .

Physicochemical and Pharmacological Properties

Compound (CAS) Molecular Formula Molecular Weight Key Substituents Solubility (pH 7.4) Biological Target
Target Compound C₁₇H₁₂N₆S 356.4 Pyridin-3-ylmethyl (3), pyridine (6) Not reported PEF(S) binders
BI86881 (877635-07-9) C₁₇H₁₂ClN₅S 353.8 4-Chlorophenylmethyl (3), pyridine (6) Not reported Not specified
894061-16-6 C₁₆H₁₂N₆S 320.4 Pyridin-2-ylmethyl (3), pyridin-4-yl (6) 33.7 µg/mL Not specified
891099-01-7 C₁₅H₁₁N₅OS 317.3 Pyridin-3-ylmethyl (3), furan-2-yl (6) Not reported Not specified

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